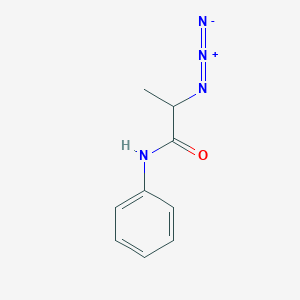

2-azido-N-phenylpropanamide

Overview

Description

Scientific Research Applications

Novel Synthetic Routes

- A study by Mekhael et al. (2002) presented a novel ring enlargement technique of 2H-Azirine-3-methyl(phenyl)amines via Amidinium-Intermediates, demonstrating a new synthetic approach to 2,3-Dihydro-1,3,3-trimethylindol-2-one. This method showcases the utility of azide and related compounds in complex organic synthesis processes (Mekhael et al., 2002).

Material Science and Polymer Chemistry

- Narumi et al. (2008) detailed the synthesis and 'click' reaction of an azido end-functionalized Poly(N-isopropylacrylamide), illustrating how the modification with azido groups can adjust the thermoresponsivity of polymers. This highlights the role of azido compounds in the design of responsive materials (Narumi et al., 2008).

Peptide and Protein Chemistry

- The work by Tornøe et al. (2002) reported on peptidotriazoles on solid phase, showcasing [1,2,3]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method is significant for peptide and protein modification, demonstrating the versatility of azide functionality in bioconjugation strategies (Tornøe et al., 2002).

Safe Synthetic Utilization

- Gutmann et al. (2012) discussed the safe generation and synthetic utilization of hydrazoic acid for the synthesis of azides and their application in organic synthesis, underscoring the importance of azides in generating nitrogen-containing compounds safely and efficiently (Gutmann et al., 2012).

Glycoscience

- In glycoscience, Wang et al. (2020) introduced a new additive for the glycosylation of azido sugars, demonstrating the assembly of complex oligosaccharides. This research highlights the application of azido compounds in the synthesis of biologically relevant glycoconjugates (Wang et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Azido compounds are known to be highly reactive and can interact with various biological targets .

Mode of Action

Azido compounds are known for their reactivity, often participating in click reactions . They can form covalent bonds with various biological targets, potentially altering their function .

Biochemical Pathways

Azido compounds can potentially interfere with various metabolic pathways due to their reactivity .

Pharmacokinetics

It’s known that the metabolism of azido compounds can involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Result of Action

Azido compounds are known to be reactive and can potentially cause modifications in various biological molecules, potentially leading to changes in cellular functions .

properties

IUPAC Name |

2-azido-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7(12-13-10)9(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNBDOKUHFUJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

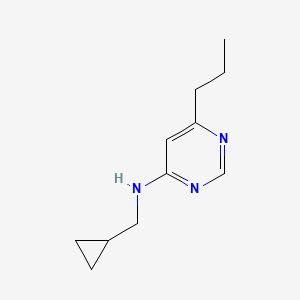

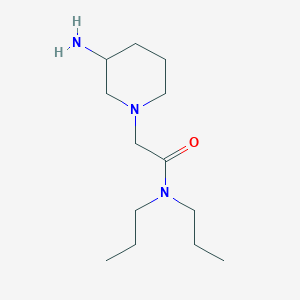

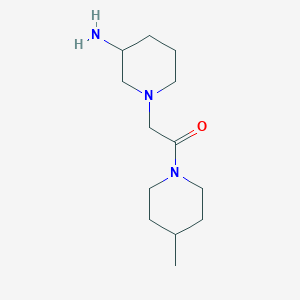

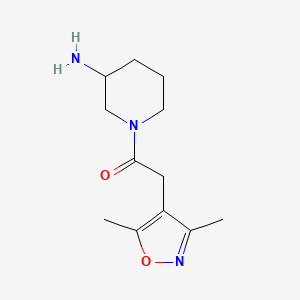

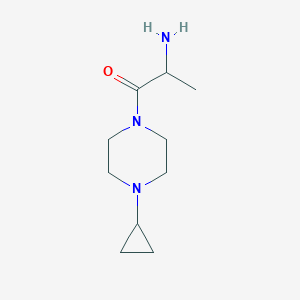

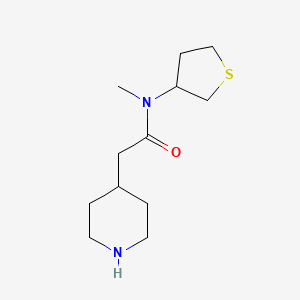

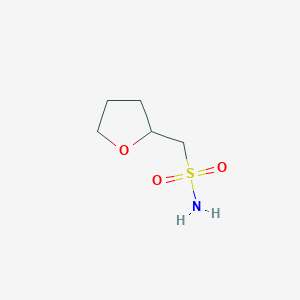

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)

![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)

![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)

amine](/img/structure/B1464340.png)